N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide
Overview
Description
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a thiophene ring and a sulfamoyl group, making it a subject of interest for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropyl bromide to form the intermediate N-(4-aminophenyl)-3-ethoxypropylsulfonamide. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, with reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Additionally, the thiophene ring may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-thiophenecarboxamide: A closely related compound with similar structural features.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Barium and Strontium Compounds: Chemically similar compounds with different degrees of toxicity.
Uniqueness
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-22-11-4-10-17-24(20,21)14-8-6-13(7-9-14)18-16(19)15-5-3-12-23-15/h3,5-9,12,17H,2,4,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHOZSCMQSMSMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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